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Compound of Interest

Compound Name: 13-Dihydrocarminomycin

Cat. No.: B15594209

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dihydrocarminomycin, a metabolite of the anthracycline antibiotic carminomycin, is a
compound of interest in oncological research. This document provides a comprehensive
technical overview of 13-Dihydrocarminomyecin, including its chemical properties, biological
activity, and relevant experimental methodologies. It is intended to serve as a valuable
resource for professionals engaged in cancer research and the development of novel
therapeutic agents. This guide details its known cytotoxic effects, enzymatic interactions, and
the broader context of anthracycline-induced signaling pathways, particularly those related to
cardiotoxicity. All quantitative data are presented in structured tables, and key experimental
protocols are outlined. Furthermore, critical signaling pathways and experimental workflows are
visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper
understanding of the compound’'s mechanism of action and experimental application.

Chemical and Physical Properties

13-Dihydrocarminomycin is an organic compound belonging to the anthracycline family. It is
structurally characterized by a tetracyclic aglycone linked to an amino sugar moiety. The key
distinction from its parent compound, carminomycin, is the reduction of the C-13 ketone to a
hydroxy! group.
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Property Value Reference
CAS Number 62182-86-9

Molecular Formula C26H29NO10 [11[2][3]
Molecular Weight 515.52 g/mol [1112][3]

Carminomycinol, RP 32999,
Synonyms : : : [1](2]
Dihydrokarminomycin

Appearance Solid (form may vary) [2]

Storage Conditions 2-8°C, protected from light

Note: Detailed experimental data on physicochemical properties such as solubility, pKa, and
melting point are not readily available in the public domain.

Biological Activity and Mechanism of Action

As a member of the anthracycline class, 13-Dihydrocarminomycin is expected to exert its
biological effects through mechanisms similar to other well-studied anthracyclines like
doxorubicin and daunorubicin. The primary mechanism of action for anthracyclines involves the
intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and
apoptosis in rapidly proliferating cancer cells.

Antitumor Activity

13-Dihydrocarminomycin has demonstrated significant antitumor activity against a range of
experimental tumor models. In vivo studies in mice have shown its efficacy against
lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210,
and lymphocytic leukosis P-388. However, in some models, such as L-1210 leukemia and
Garding-Passy melanoma, its efficacy was reported to be lower than that of carminomycin.
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Cell Line/Tumor

Activity Metric Value Reference
Model
L1210 (lymphoid
) ICso 0.06 pg/mL
leukosis)
Various murine tumor ) o )
Antitumor Activity Active

models

Enzymatic Interactions

13-Dihydrocarminomycin is a substrate for DoxA, a cytochrome P-450 monooxygenase
involved in the biosynthesis of doxorubicin. DoxA catalyzes the oxidation of 13-
Dihydrocarminomycin.

Optimal
kcat/Km .
Enzyme Substrate (M-15-1) Optimal pH Temperatur  Reference
—1g—
e (°C)
13-
DoxA Dihydrocarmi 280 7.5 30
nomycin
Cardiotoxicity

A significant limitation of anthracycline chemotherapy is dose-dependent cardiotoxicity. While
specific data for 13-Dihydrocarminomycin is scarce, it is presumed to share this toxicity
profile. Experiments in albino mice have shown that intravenous administration can induce
myocardial changes, including swelling of muscle fibers and degeneration of myofibrils. The
underlying mechanisms are believed to involve the generation of reactive oxygen species
(ROS) and interference with cellular calcium homeostasis, leading to cardiomyocyte apoptosis.

Signaling Pathways

The biological effects of anthracyclines, including their therapeutic and toxic actions, are
mediated through the modulation of various cellular signaling pathways.
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Anthracycline-Induced Cardiotoxicity: ROS Generation
and DNA Damage

A primary mechanism of anthracycline-induced cardiotoxicity is the generation of reactive
oxygen species (ROS) within cardiomyocytes. This leads to oxidative stress, DNA damage, and
ultimately, apoptosis.
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(e.g., 13-Dihydrocarminomycin
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Anthracycline-induced ROS generation and DNA damage pathway.

Calcium Dysregulation and Apoptosis in
Cardiomyocytes

Anthracyclines can disrupt intracellular calcium homeostasis, leading to mitochondrial
dysfunction and the activation of apoptotic pathways.
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Calcium dysregulation and apoptosis in anthracycline cardiotoxicity.

Experimental Protocols
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The following sections provide representative methodologies for key experiments related to the
synthesis and biological evaluation of 13-Dihydrocarminomycin.

Synthesis and Purification

Objective: To synthesize 13-Dihydrocarminomycin by reduction of carminomycin and purify
the product.

Workflow Diagram:

Reduction with

Reaction Quenching Solvent Extraction Chromatography

Potassium Borohydride

Click to download full resolution via product page

Workflow for the synthesis and purification of 13-Dihydrocarminomyecin.

Protocol:

» Dissolution: Dissolve carminomycin in a suitable solvent system (e.g., a mixture of methanol
and water).

¢ Reduction: Cool the solution in an ice bath and add potassium borohydride (KBHa4) portion-
wise with stirring. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

e Quenching: Upon completion, carefully quench the reaction by the slow addition of an acid
(e.g., dilute HCI) to neutralize the excess borohydride.

o Extraction: Adjust the pH of the solution to slightly basic (pH 8-9) and extract the product into
an organic solvent such as chloroform or a chloroform/methanol mixture.

 Purification: Concentrate the organic extracts and purify the crude product using column
chromatography on silica gel with an appropriate solvent system (e.g., a gradient of
chloroform and methanol).
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o Characterization: Characterize the purified 13-Dihydrocarminomycin using spectroscopic
methods such as NMR and mass spectrometry to confirm its identity and purity.

Note: This is a representative protocol. Specific reaction conditions, solvent volumes, and
purification parameters may require optimization.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (ICso) of 13-
Dihydrocarminomycin against a cancer cell line (e.g., L1210).

Protocol:

o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 103 to
1 x 10% cells/well) and allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of 13-Dihydrocarminomycin in culture
medium and add them to the wells. Include vehicle-only controls.

 Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a
humidified COz incubator.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals
by viable cells.

e Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol
with HCI) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the viability against the logarithm of the compound concentration and
determine the ICso value using a non-linear regression model.

In Vivo Antitumor Activity
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Obijective: To evaluate the antitumor efficacy of 13-Dihydrocarminomycin in a murine tumor
model.

Protocol:

e Tumor Implantation: Inoculate mice (e.g., BALB/c or nude mice) with a suspension of tumor
cells (e.g., L1210) either subcutaneously or intraperitoneally.

e Treatment: Once tumors are established, randomize the mice into treatment and control
groups. Administer 13-Dihydrocarminomycin (at various doses) and a vehicle control,
typically via intravenous or intraperitoneal injection, according to a predetermined schedule
(e.g., daily for a set number of days).

» Monitoring: Monitor the mice daily for signs of toxicity and measure tumor volume (for solid
tumors) or survival time (for disseminated tumors). Body weight should also be recorded
regularly.

o Endpoint: At the end of the study, euthanize the mice and, for solid tumors, excise and weigh
the tumors.

o Data Analysis: Compare the tumor growth inhibition or the increase in lifespan in the
treatment groups to the control group to assess the antitumor activity.

Pharmacokinetics

Detailed pharmacokinetic data for 13-Dihydrocarminomycin, including its absorption,
distribution, metabolism, and excretion (ADME) properties, are not extensively documented in
publicly available literature. As a metabolite of carminomycin, its pharmacokinetic profile is
likely influenced by the metabolism of the parent drug. Further studies are required to fully
characterize its pharmacokinetic behavior.

Conclusion

13-Dihydrocarminomycin is a biologically active anthracycline with demonstrated antitumor
properties. This technical guide provides a consolidated overview of its chemical
characteristics, biological activities, and relevant experimental methodologies. The provided
signaling pathway diagrams offer a visual representation of the complex mechanisms
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underlying anthracycline action and toxicity. While there are gaps in the publicly available data,
particularly concerning detailed pharmacokinetic and physicochemical properties, this
document serves as a foundational resource for researchers and professionals in the field of
oncology and drug development. Further investigation into this compound is warranted to fully
elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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